

Application Notes and Protocols for STF-118804 in In Vivo Mouse Models

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Compound of Interest

Compound Name: STF-118804

Cat. No.: B1684562

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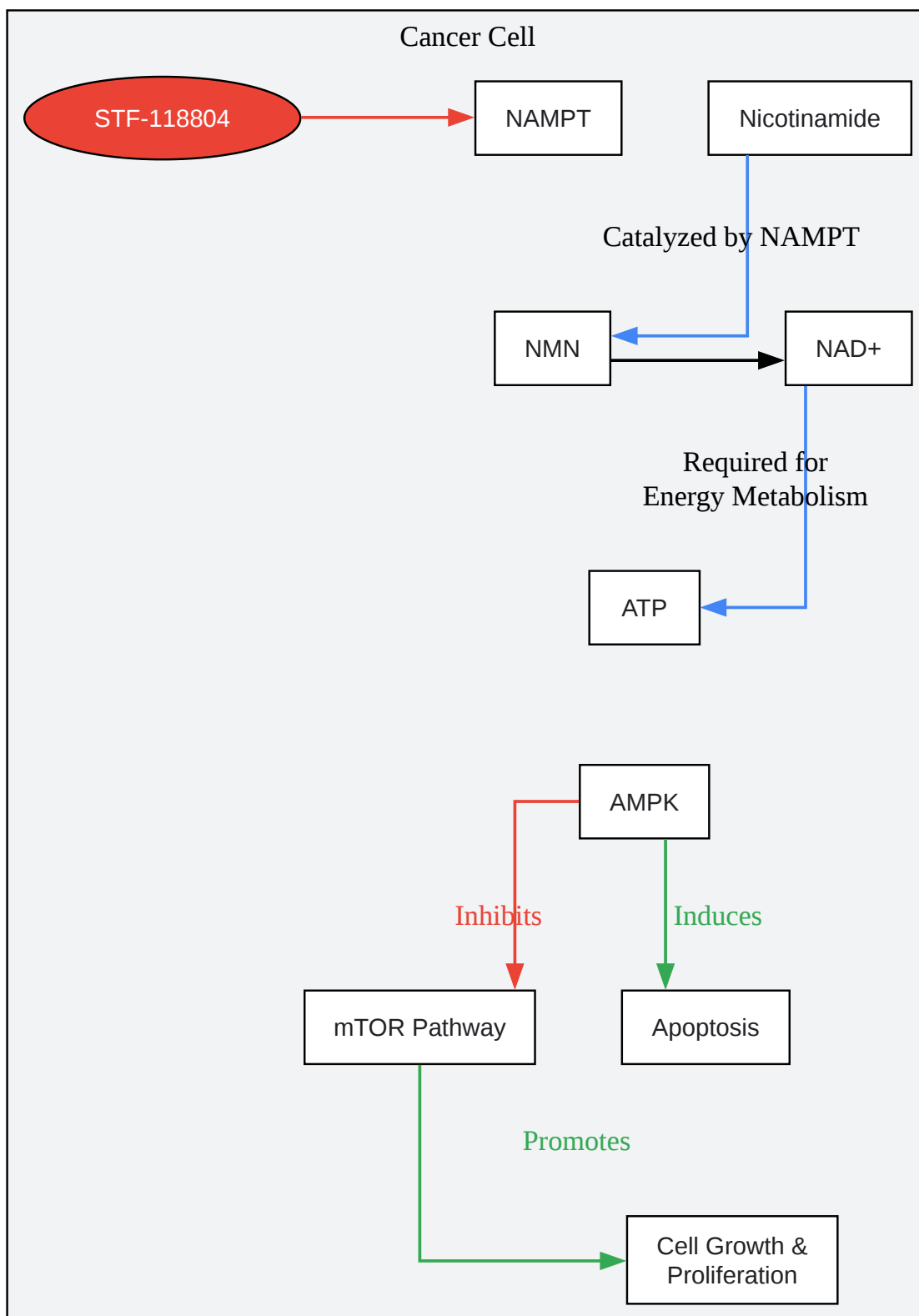
Abstract

STF-118804 is a potent and specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD⁺ salvage pathway.[1][2][3] By depleting intracellular NAD⁺ levels, **STF-118804** induces a metabolic collapse in cancer cells, leading to activation of the energy-sensing AMPK pathway and inhibition of the pro-growth mTOR signaling cascade.[1] This targeted metabolic disruption has demonstrated significant anti-tumor efficacy in preclinical mouse models of pancreatic cancer and acute lymphoblastic leukemia. These application notes provide detailed protocols for the in vivo administration of **STF-118804** in mouse models, including dosage, formulation, and expected outcomes, to aid researchers in the evaluation of this promising anti-cancer agent.

Mechanism of Action

STF-118804 competitively inhibits NAMPT, which is crucial for the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor of NAD⁺. [1][3] NAD⁺ is an essential coenzyme for numerous cellular processes, including redox reactions in energy metabolism.[1][4] Inhibition of NAMPT by **STF-118804** leads to a rapid depletion of intracellular NAD⁺ pools, triggering a metabolic crisis characterized by decreased ATP levels.[1][5] This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR)

pathway, a key signaling node that promotes cell growth and proliferation.[1] The net effect is the induction of apoptosis and suppression of tumor growth.[5]



[Click to download full resolution via product page](#)**Figure 1:** Signaling pathway of **STF-118804** action.

In Vivo Efficacy Data

Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft Model

In an orthotopic mouse model using Panc-1 human pancreatic cancer cells, **STF-118804** demonstrated significant tumor growth inhibition.[2]

Treatment Group	Dosage & Administration	Mean Tumor Luminescence (Photons/s) at Day 21	Mean Final Tumor Weight (g)
Vehicle	-	~1.8 x 10 ⁸	~1.5
STF-118804	25 mg/kg, i.p., daily for 21 days	~0.5 x 10 ⁸	~0.5

Data extracted and estimated from Espindola-Netto et al., Oncotarget, 2017.[2]

Acute Lymphoblastic Leukemia (ALL) Xenograft Model

In an orthotopic xenograft model of high-risk acute lymphoblastic leukemia using MV411 cells, **STF-118804** treatment led to improved survival.[6]

Treatment Group	Dosage & Administration	Outcome
Vehicle	-	Median survival of approximately 30 days
STF-118804	25 mg/kg, s.c., twice daily	Significantly extended survival

Note: Specific survival data with p-values were not available in the reviewed sources.

Experimental Protocols

Pancreatic Cancer Orthotopic Xenograft Model

This protocol is based on the study by Espindola-Netto et al., 2017.[2]

1. Cell Culture:

- Culture Panc-1 cells expressing GFP-luciferase in appropriate media (e.g., DMEM with 10% FBS).

2. Animal Model:

- Use immunodeficient mice (e.g., nude mice).
- Anesthetize the mice and orthotopically implant 1×10^6 Panc-1-GFP/Luciferase cells into the pancreas.

3. Tumor Growth Monitoring:

- Monitor tumor growth weekly via bioluminescence imaging.
- Begin treatment when tumors are established (e.g., after 3 weeks).

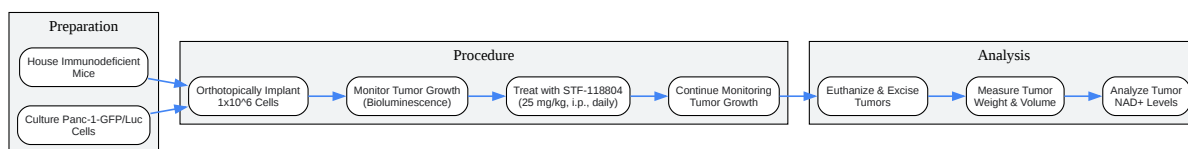
4. **STF-118804** Formulation and Administration:

- Formulation: While the specific vehicle for the i.p. injection in the pancreatic cancer study was not detailed in the primary publication, a common formulation for in vivo use of **STF-118804** is as follows:
 - 5% DMSO
 - 40% PEG300
 - 5% Tween 80
 - 50% ddH₂O
- Dosage: 25 mg/kg body weight.

- Administration: Administer daily via intraperitoneal (i.p.) injection for 21 consecutive days.

5. Efficacy Evaluation:

- Continue to monitor tumor burden weekly using bioluminescence imaging.
- At the end of the treatment period, euthanize the mice and excise the tumors.
- Measure final tumor weight and volume.
- Analyze NAD⁺ levels in tumor tissue to confirm target engagement.



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Figure 2: Experimental workflow for PDAC mouse model.

Acute Lymphoblastic Leukemia Orthotopic Xenograft Model

This protocol is based on the study by Matheny et al., 2013.

1. Cell Culture:

- Culture MV411 human leukemia cells.

2. Animal Model:

- Use sublethally irradiated immunodeficient mice (e.g., NSG mice).

- Transplant MV411 cells into the mice.

3. Engraftment and Treatment Initiation:

- Confirm leukemia engraftment (e.g., via bioluminescence if cells are luciferase-tagged).
- Initiate treatment once engraftment is confirmed.

4. **STF-118804** Formulation and Administration:

- Formulation: A suitable formulation for subcutaneous injection can be prepared using:
 - 5% DMSO
 - 95% Corn oil
- Dosage: 25 mg/kg body weight.
- Administration: Administer twice daily via subcutaneous (s.c.) injection.

5. Efficacy Evaluation:

- Monitor survival of the mice.
- Assess leukemia burden through methods such as bioluminescence imaging or flow cytometry of peripheral blood/bone marrow.
- At the study endpoint, assess leukemia-initiating cell frequency.

Safety and Toxicology

In the preclinical studies cited, **STF-118804** was generally well-tolerated at the efficacious doses. No significant weight loss was reported in the pancreatic cancer model during the treatment period.^[2] However, as with any NAMPT inhibitor, potential for on-target toxicities should be considered, and appropriate monitoring of animal health is essential throughout the study.

Conclusion

STF-118804 is a valuable tool for investigating the role of the NAD⁺ salvage pathway in cancer biology and for preclinical evaluation of NAMPT inhibition as a therapeutic strategy. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies using **STF-118804** in mouse models of cancer. Careful attention to formulation, dosage, and administration route is critical for achieving reproducible and meaningful results.

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References

- 1. oncotarget.com [oncotarget.com]
- 2. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. (PDF) Preclinical Efficacy of the Novel Competitive NAMPT [research.amanote.com]
- 6. selleckchem.com [selleckchem.com]
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